Rochelle salt

説明

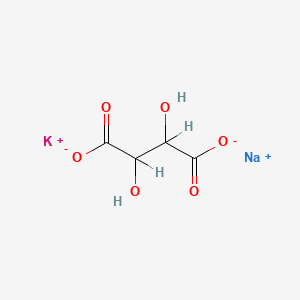

Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNRYVRMXRIQR-OLXYHTOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaC4H4O6, C4H4KNaO6 | |

| Record name | Potassium sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932999, DTXSID90889341 | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

147-79-5, 304-59-6, 15490-42-3 | |

| Record name | Potassium sodium (R*,R*)-(1)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartaric acid, potassium sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sodium (R*,R*)-(±)-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM TARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P49F8NV7ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Rochelle Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a material of significant scientific interest due to its remarkable piezoelectric and ferroelectric properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, its key physical and electrical properties, and detailed experimental protocols for its characterization. The intricate relationship between its atomic arrangement, particularly the role of hydrogen bonding, and its unique electrical behavior is explored. This document is intended to serve as a valuable resource for researchers and professionals working with piezoelectric and ferroelectric materials, as well as those in the field of drug development, where understanding crystal properties is paramount.

Introduction

This compound, also known as Seignette's salt, was the first material in which ferroelectricity was discovered. It exhibits spontaneous electric polarization that can be reversed by an external electric field within a specific temperature range. This property, coupled with its strong piezoelectric effect—the generation of an electric charge in response to applied mechanical stress—has made it a subject of extensive research and a key component in various technological applications, including transducers, sensors, and actuators.

This guide delves into the fundamental aspects of this compound, beginning with its crystal structure and the phase transitions it undergoes. It then presents a detailed compilation of its electrical and physical properties, supported by quantitative data. Finally, it outlines experimental methodologies for the growth of high-quality single crystals and the characterization of their defining properties.

Crystal Structure and Phase Transitions

This compound crystallizes in the orthorhombic system at room temperature. Its structure is characterized by a complex network of tartrate ions, potassium and sodium cations, and water molecules. The arrangement of these components, particularly the hydrogen bonding network involving the water molecules, is crucial to its unique properties.

A key feature of this compound is the existence of two Curie points, an upper Curie point (TC2) at approximately 24°C (297 K) and a lower Curie point (TC1) at about -18°C (255 K).[1][2] Between these two temperatures, the crystal exhibits a spontaneous polarization along the crystallographic a-axis and its symmetry is lowered to monoclinic.[2] Outside this temperature range, in the paraelectric phases, the crystal structure is orthorhombic, and it does not exhibit spontaneous polarization.[1][2]

The ferroelectric behavior is intimately linked to the ordering of hydrogen atoms in the hydrogen bonds.[3][4] The transition from the paraelectric to the ferroelectric phase involves a subtle displacement of atoms and a change in the hydrogen bond network, leading to the alignment of electric dipoles.

Table 1: Crystallographic Data for this compound

| Property | Value |

| Chemical Formula | KNaC₄H₄O₆·4H₂O |

| Crystal System (Paraelectric Phase) | Orthorhombic |

| Crystal System (Ferroelectric Phase) | Monoclinic |

| Space Group (Paraelectric Phase) | P2₁2₁2 |

| Upper Curie Point (TC2) | ~24 °C (297 K) |

| Lower Curie Point (TC1) | ~-18 °C (255 K) |

Properties of this compound

This compound exhibits a range of interesting physical and electrical properties, with its piezoelectricity and ferroelectricity being the most prominent.

Piezoelectric Properties

The piezoelectric effect in this compound is particularly strong, making it suitable for sensitive electromechanical applications. The piezoelectric charge coefficients (dij) quantify the strain produced by an applied electric field (converse effect) or the polarization generated by an applied stress (direct effect).

Table 2: Piezoelectric Coefficients of this compound

| Coefficient | Value (pC/N or pm/V) |

| d₁₄ | Large and temperature-dependent |

| d₂₅ | Significant and temperature-dependent |

| d₃₆ | Significant and temperature-dependent |

Note: The exact values of the piezoelectric coefficients are highly dependent on temperature, crystal quality, and measurement conditions. The values can be exceptionally large near the Curie points.

Ferroelectric Properties

Within its ferroelectric phase, this compound exhibits a spontaneous electric polarization that can be switched by an external electric field. This behavior is characterized by a hysteresis loop in the polarization-electric field (P-E) curve.

Table 3: Ferroelectric Properties of this compound

| Property | Value |

| Spontaneous Polarization (Ps) | Temperature-dependent, reaching a maximum value within the ferroelectric range. |

| Coercive Field (Ec) | The electric field required to reverse the polarization. Varies with temperature. |

Dielectric Properties

The dielectric constant of this compound is highly anisotropic and strongly dependent on temperature, especially along the ferroelectric a-axis. It reaches very high values near the Curie points.

Table 4: Dielectric Properties of this compound

| Property | Value |

| Dielectric Constant (εa) | Can reach values on the order of 10³ to 10⁴ near the Curie points. |

| Dielectric Constant (εb, εc) | Relatively low and show a small, linear response to temperature. |

Experimental Protocols

Crystal Growth of this compound

High-quality single crystals of this compound are essential for accurate characterization of its properties. A common method for crystal growth is the slow evaporation of a saturated aqueous solution.

Materials:

-

Potassium bitartrate (cream of tartar)

-

Sodium carbonate (washing soda)

-

Distilled water

-

Beakers

-

Heating plate or alcohol lamp

-

Stirring rod

-

Filter paper

-

Nylon thread

-

Seed crystal (a small, well-formed this compound crystal)

Procedure:

-

Preparation of the Saturated Solution:

-

Dissolve cream of tartar in hot distilled water with constant stirring.

-

Slowly add sodium carbonate to the solution. The mixture will fizz as carbon dioxide is released. Continue adding sodium carbonate until the fizzing stops, indicating the reaction is complete.[5][6]

-

The reaction is: KHC₄H₆O₆ + NaHCO₃ → KNaC₄H₄O₆ + H₂O + CO₂

-

Filter the hot, saturated solution to remove any impurities or undissolved solids.[7]

-

-

Seeding and Growth:

-

Allow the filtered solution to cool slowly to room temperature. Small seed crystals may form at the bottom of the container.

-

Select a well-formed seed crystal and tie it to a thin nylon thread.

-

Suspend the seed crystal in the saturated solution, ensuring it does not touch the sides or bottom of the container.[8]

-

Cover the container to prevent dust contamination and allow the solvent to evaporate slowly over several days to weeks.

-

The seed crystal will grow into a larger single crystal.

-

Measurement of Piezoelectric Coefficients

The direct piezoelectric coefficient, d₃₃, can be measured using a Berlincourt-type d₃₃ meter. This method applies a quasi-static force to the crystal and measures the resulting charge.

Equipment:

-

d₃₃ meter (e.g., Piezotest PM300)

-

Sample holder with electrodes

-

This compound crystal with electrodes applied to the faces perpendicular to the polar axis.

Procedure:

-

Sample Preparation: A thin plate of this compound is cut with its major faces perpendicular to the ferroelectric a-axis. Conductive electrodes (e.g., silver paste or sputtered gold) are applied to these faces.

-

Measurement:

-

Place the prepared crystal in the sample holder of the d₃₃ meter, ensuring good electrical contact with the electrodes.

-

The instrument applies a low-frequency alternating force of a known magnitude to the crystal.[9]

-

The charge generated by the crystal due to the direct piezoelectric effect is measured by the instrument's electronics.[1]

-

The d₃₃ coefficient is then calculated as the ratio of the generated charge to the applied force and displayed by the meter.

-

The resonance method is another technique used to determine piezoelectric coefficients by analyzing the electrical impedance of the crystal as a function of frequency.[10][11][12]

Ferroelectric Hysteresis Loop Measurement

The ferroelectric hysteresis loop is measured using a Sawyer-Tower circuit. This circuit allows for the visualization of the relationship between the applied electric field and the resulting polarization in the crystal.

Equipment:

-

Function generator (to provide a sinusoidal or triangular waveform)

-

High-voltage amplifier

-

Oscilloscope (with X-Y mode)

-

Standard linear capacitor (C₀) of known capacitance

-

This compound crystal with electrodes

Procedure:

-

Circuit Setup: The this compound crystal (Cₓ) and the standard capacitor (C₀) are connected in series. The function generator and high-voltage amplifier apply a high-voltage alternating signal across the series combination.

-

Measurement:

-

The voltage across the entire series circuit (proportional to the applied electric field E) is connected to the X-input of the oscilloscope.

-

The voltage across the standard capacitor (V₀), which is proportional to the charge on the crystal and thus its polarization (P), is connected to the Y-input of the oscilloscope.

-

By plotting the Y-signal (polarization) versus the X-signal (electric field) on the oscilloscope, the P-E hysteresis loop is displayed.[13]

-

-

Data Extraction: The spontaneous polarization (Ps) can be determined from the intercept of the loop with the Y-axis, and the coercive field (Ec) can be determined from the intercept with the X-axis.

Visualizations

Caption: Relationship between the crystal structure and the ferroelectric/piezoelectric properties of this compound.

Caption: A typical experimental workflow for the characterization of this compound crystals.

Conclusion

This compound remains a cornerstone material in the study of ferroelectricity and piezoelectricity. Its unique properties, arising from a complex interplay of its crystal structure, phase transitions, and hydrogen bonding network, continue to attract scientific interest. This technical guide has provided a detailed overview of the crystal structure and properties of this compound, along with practical experimental protocols for its synthesis and characterization. The presented data and methodologies offer a valuable resource for researchers and professionals seeking to understand and utilize this fascinating material in various scientific and technological domains. The principles outlined here are also broadly applicable to the characterization of other crystalline materials, including those of interest in drug development where crystal form and properties are critical.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. watermark02.silverchair.com [watermark02.silverchair.com]

- 5. Crystal growing: this compound [dmishin.blogspot.com]

- 6. How to Make Easy, DIY this compound [thoughtco.com]

- 7. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 8. sciencenotes.org [sciencenotes.org]

- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 10. dspace.vut.cz [dspace.vut.cz]

- 11. mdpi.com [mdpi.com]

- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 13. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]

A Comprehensive Technical Guide to the History and Discovery of Rochelle Salt

Abstract

Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), holds a significant place in the annals of materials science. Initially synthesized in the 17th century for medicinal purposes, its unique electrical properties, discovered over the subsequent centuries, paved the way for the development of modern piezoelectric and ferroelectric materials. This technical guide provides an in-depth exploration of the history, discovery, and key scientific milestones associated with this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its synthesis, fundamental properties, and the seminal experiments that unveiled its remarkable characteristics.

Introduction

First prepared around 1675 by apothecary Pierre Seignette in La Rochelle, France, this compound was initially used as a mild purgative.[1][2] For over two centuries, its primary application remained in the pharmaceutical field.[3] However, the 19th and early 20th centuries saw the discovery of its extraordinary physical properties, which would have a profound impact on science and technology. This guide details the timeline of these discoveries, the experimental methodologies employed, and the quantitative characterization of its properties.

Historical Timeline and Key Discoveries

The journey of this compound from a medicinal compound to a material of significant scientific interest is marked by several key discoveries:

-

c. 1675: Synthesis by Pierre Seignette: Pierre Seignette, a French apothecary, first prepared the double salt of tartaric acid, which came to be known as this compound or Seignette's salt.[1][2]

-

1824: Discovery of Pyroelectricity by Sir David Brewster: The Scottish scientist Sir David Brewster was the first to observe that this compound crystals generate an electrical charge when heated, a phenomenon he termed pyroelectricity.[2]

-

1880: Discovery of Piezoelectricity by the Curie Brothers: Jacques and Pierre Curie conducted systematic experiments on various crystals and discovered that this compound exhibited a strong piezoelectric effect, generating an electric potential when subjected to mechanical stress.[4][5]

-

1920: Discovery of Ferroelectricity by Joseph Valasek: While investigating the piezoelectric properties of this compound, Joseph Valasek discovered its ferroelectric nature.[1][6] He observed that the material exhibited a spontaneous electric polarization that could be reversed by an external electric field, showing a characteristic hysteresis loop.[1][7]

Physicochemical Properties of this compound

This compound is a colorless, crystalline solid with the chemical formula KNaC₄H₄O₆·4H₂O.[2] It crystallizes in the orthorhombic system at room temperature.[8]

| Property | Value |

| Chemical Formula | KNaC₄H₄O₆·4H₂O |

| Molar Mass | 282.22 g/mol |

| Appearance | Colorless to white crystalline solid |

| Crystal System | Orthorhombic (paraelectric), Monoclinic (ferroelectric) |

| Melting Point | Decomposes at 55 °C |

| Solubility in Water | High |

| Ferroelectric Range | -18 °C to 24.9 °C |

Experimental Protocols

Synthesis and Crystal Growth of this compound

A common laboratory method for the synthesis of this compound involves the reaction of potassium bitartrate (cream of tartar) with sodium carbonate (washing soda) in an aqueous solution.

Materials:

-

Potassium bitartrate (KHC₄H₆O₆)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Beakers

-

Heating source (e.g., hot plate or alcohol lamp)

-

Stirring rod

-

Filter paper and funnel

Procedure:

-

Prepare a saturated solution of potassium bitartrate in hot distilled water.[9]

-

Slowly add sodium carbonate to the hot solution while stirring. Carbon dioxide gas will evolve, causing fizzing. Continue adding sodium carbonate until the fizzing ceases, indicating the neutralization of the tartaric acid.[10] The reaction is: 2KHC₄H₄O₆(aq) + Na₂CO₃(aq) → 2KNaC₄H₄O₆(aq) + H₂O(l) + CO₂(g).[9]

-

Filter the hot solution to remove any unreacted solids or impurities.[11]

-

Allow the filtrate to cool slowly to room temperature. This compound crystals will precipitate out of the solution.[12]

-

For the growth of larger single crystals, a seed crystal can be suspended in a saturated solution of this compound, and the solvent is allowed to evaporate slowly over several days.[13]

Measurement of the Piezoelectric Effect (Curie Brothers, 1880)

The Curie brothers utilized a quadrant electrometer, an instrument they had developed, to measure the small electrical charges produced by piezoelectric crystals.[14]

Experimental Setup:

-

This compound Crystal: A carefully cut and prepared crystal of this compound.

-

Mechanical Press: A device to apply a known compressive or tensile force to the crystal.

-

Quadrant Electrometer: An instrument for measuring electric charge. It consists of a light needle suspended within four isolated metal quadrants. The deflection of the needle is proportional to the potential difference between the quadrants.

-

Connecting Wires and Electrodes: To collect the charge from the crystal faces and transmit it to the electrometer.

Methodology:

-

A known mechanical stress was applied to the this compound crystal using the press.

-

The resulting electric charge generated on the crystal faces was collected by electrodes and fed to the quadrants of the electrometer.

-

The deflection of the electrometer needle was measured, which gave a quantitative measure of the electric charge produced.

-

The Curies systematically varied the applied force and the orientation of the crystal to characterize the piezoelectric effect. They discovered that this compound exhibited a significantly stronger piezoelectric effect than quartz.[4]

Discovery of Ferroelectricity (Joseph Valasek, 1920)

Valasek's experiments involved measuring the electric polarization of this compound as a function of an applied electric field.[1][6]

Experimental Setup:

-

This compound Capacitor: A thin plate of this compound with conductive foil electrodes applied to its opposite faces.

-

Variable Voltage Source: To apply a controlled electric field across the crystal.

-

Ballistic Galvanometer or Electrometer: To measure the charge, and thus the polarization, of the crystal.

-

Circuitry: To apply the voltage and measure the resulting charge.

Methodology:

-

A varying electric field was applied to the this compound capacitor.

-

The charge on the capacitor plates was measured at different applied field strengths.

-

Valasek observed that the relationship between the applied electric field and the resulting polarization was not linear.[1]

-

Crucially, he found that the polarization of the crystal lagged behind the applied electric field, tracing out a hysteresis loop. This was analogous to the behavior of ferromagnetic materials in a magnetic field, leading to the term "ferroelectricity".[1][15]

Quantitative Data

Piezoelectric Properties

This compound exhibits strong piezoelectricity, particularly along its a-axis. The piezoelectric coefficients relate the mechanical stress applied to the crystal to the resulting electrical polarization.

| Piezoelectric Coefficient | Value (x 10⁻¹² C/N or pm/V) |

| d₁₄ | ~100 - 350 |

| d₂₅ | ~ -50 |

| d₃₆ | ~ 20 |

Note: The piezoelectric coefficients of this compound are highly dependent on temperature and the applied electric field.

Dielectric Properties

The dielectric constant of this compound is unusually high and shows a strong dependence on temperature, with peaks at its two Curie points (-18 °C and 24.9 °C).[8]

| Dielectric Constant | Approximate Value |

| εₐ (a-axis) | > 1000 (at Curie points) |

| εₐ (a-axis) | ~ 200 (at 0 °C) |

| εₐ (a-axis) | ~ 10 (at -50 °C) |

| εb, εc (b, c-axes) | ~ 10-12 |

Elastic Properties

The elastic constants of this compound have been determined by various methods, including static and dynamic techniques.

| Elastic Constant | Value (x 10¹⁰ N/m²) |

| c₁₁ | ~ 2.9 |

| c₂₂ | ~ 4.2 |

| c₃₃ | ~ 4.2 |

| c₄₄ | ~ 1.2 |

| c₅₅ | ~ 0.3 |

| c₆₆ | ~ 0.8 |

| c₁₂ | ~ 2.5 |

| c₁₃ | ~ 2.2 |

| c₂₃ | ~ 3.0 |

Signaling Pathways and Logical Relationships

The discovery of the unique properties of this compound followed a logical progression, with each finding building upon the last and revealing a deeper understanding of the material's behavior.

Conclusion

The history of this compound is a compelling narrative of scientific discovery, spanning centuries and disciplines. From its humble origins as a pharmaceutical laxative, it emerged as a cornerstone material in the study of piezoelectricity and ferroelectricity. The pioneering work of Seignette, Brewster, the Curie brothers, and Valasek not only unveiled the remarkable properties of this specific material but also laid the fundamental groundwork for the development of a vast array of modern functional materials that are integral to numerous technologies today. This guide has provided a comprehensive overview of this history, presenting key data and experimental methodologies to serve as a valuable resource for the scientific community.

References

- 1. physicsworld.com [physicsworld.com]

- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 3. This compound – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. sharpgiving.com [sharpgiving.com]

- 6. researchgate.net [researchgate.net]

- 7. Joseph Valasek - Wikipedia [en.wikipedia.org]

- 8. This compound-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 11. prezi.com [prezi.com]

- 12. sciencenotes.org [sciencenotes.org]

- 13. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 14. scienceandsociety.co.uk [scienceandsociety.co.uk]

- 15. groups.ist.utl.pt [groups.ist.utl.pt]

Synthesis of Potassium Sodium Tartrate Tetrahydrate: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt. This double salt of L-(+)-tartaric acid holds significance in various scientific and industrial applications, including its use as a reagent in organic synthesis, a component in Fehling's solution, and in the formulation of pharmaceuticals.[1][2][3] This document details the prevalent synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for its preparation and analysis.

Chemical Synthesis

The most common and economically viable method for the synthesis of potassium sodium tartrate tetrahydrate involves the neutralization of potassium bitartrate (cream of tartar) with a sodium base, typically sodium carbonate or sodium hydroxide.[4][5]

Reaction with Sodium Carbonate

The reaction between potassium bitartrate and sodium carbonate proceeds via an acid-base reaction, where the acidic potassium bitartrate is neutralized by the basic sodium carbonate to form the double salt, with the evolution of carbon dioxide gas.[4][6]

Chemical Equation:

2 KHC₄H₄O₆ + Na₂CO₃ + 8H₂O → 2 KNaC₄H₄O₆·4H₂O + H₂O + CO₂

A diagram illustrating the chemical synthesis pathway is provided below.

Caption: Chemical synthesis pathway of potassium sodium tartrate tetrahydrate.

Reaction with Sodium Hydroxide

Alternatively, sodium hydroxide can be used as the neutralizing agent. This method avoids the effervescence caused by carbon dioxide evolution. The industrial production of this compound often utilizes hot caustic soda to adjust the pH to approximately 8.[4][5]

Chemical Equation:

KHC₄H₄O₆ + NaOH + 4H₂O → KNaC₄H₄O₆·4H₂O + H₂O

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of potassium sodium tartrate tetrahydrate.

Synthesis of Potassium Sodium Tartrate Tetrahydrate

Objective: To synthesize potassium sodium tartrate tetrahydrate from potassium bitartrate and sodium carbonate.

Materials:

-

Potassium bitartrate (KHC₄H₄O₆)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Distilled water

-

Beakers

-

Heating mantle or hot plate with magnetic stirrer

-

Stir bar

-

Buchner funnel and flask

-

Filter paper

-

Crystallizing dish

Procedure:

-

Dissolution of Potassium Bitartrate: In a beaker, create a slurry by suspending a specific amount of potassium bitartrate in a calculated volume of distilled water (refer to Table 1 for example quantities). Heat the mixture to near boiling (approximately 80-90 °C) with continuous stirring to dissolve the potassium bitartrate.[4][7]

-

Neutralization: Slowly add anhydrous sodium carbonate to the hot slurry in small portions. Effervescence will occur as carbon dioxide is released. Continue adding sodium carbonate until the fizzing ceases, indicating the complete neutralization of the potassium bitartrate. The solution should become clear.[6][8]

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel with filter paper to remove any insoluble impurities.[5]

-

Crystallization: Transfer the hot, clear filtrate to a crystallizing dish. Cover the dish with a watch glass or perforated paraffin film and allow it to cool slowly to room temperature. For faster crystallization, the solution can be placed in a refrigerator.[4][9]

-

Isolation of Crystals: Once a significant amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any residual mother liquor.[5]

-

Drying: Dry the collected crystals on a watch glass at room temperature or in a desiccator.

A general workflow for the synthesis and purification is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Purification by Recrystallization

Objective: To purify the synthesized potassium sodium tartrate tetrahydrate.

Materials:

-

Crude potassium sodium tartrate tetrahydrate

-

Distilled water

-

Activated charcoal (optional)

-

Beakers

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Dissolve the crude potassium sodium tartrate tetrahydrate in a minimal amount of hot distilled water.[4]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4][5]

-

Hot Filtration: Filter the hot solution through a fluted filter paper or a pre-heated Buchner funnel to remove the activated charcoal and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry as previously described.

Quantitative Data

The following tables summarize key quantitative data for potassium sodium tartrate tetrahydrate.

Table 1: Example Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Example Mass/Volume |

| Potassium Bitartrate (KHC₄H₄O₆) | 188.18 | 200 g[10] |

| Sodium Carbonate (Na₂CO₃) | 105.99 | ~112 g (calculated) |

| Distilled Water | 18.02 | 250 mL[10] |

Table 2: Physicochemical Properties of Potassium Sodium Tartrate Tetrahydrate

| Property | Value |

| Molecular Formula | KNaC₄H₄O₆·4H₂O[11] |

| Molar Mass | 282.22 g/mol [12] |

| Appearance | Colorless crystals or white crystalline powder[3] |

| Crystal System | Orthorhombic[1] |

| Density | 1.79 g/cm³[2] |

| Melting Point | 75 °C[2] |

| Boiling Point | Decomposes at 220 °C[2] |

| pH of 5% solution | 6.5 - 8.5[10][13] |

| Purity (Titration) | 99.0 - 102.0%[8] |

Table 3: Solubility in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 26[2] |

| 26 | 66[2] |

Characterization

X-ray Diffraction (XRD)

Powder X-ray diffraction is a crucial technique for confirming the crystalline structure of the synthesized product. The diffraction pattern of potassium sodium tartrate tetrahydrate exhibits well-defined Bragg peaks, confirming its orthorhombic crystal system.[1] The lattice parameters are reported to be a = 11.884 Å, b = 14.256 Å, and c = 6.228 Å.[1]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of potassium sodium tartrate tetrahydrate. The decomposition typically occurs in multiple steps, starting with the loss of water of hydration.[14] The anhydrous salt is formed at approximately 258 °C, followed by further decomposition at higher temperatures.[14]

Applications in Research and Development

Potassium sodium tartrate tetrahydrate serves various purposes in research and drug development:

-

Organic Synthesis: It is used in aqueous workups to break up emulsions, particularly in reactions involving aluminum-based hydride reagents.[2]

-

Biochemical Reagents: It is a key component of Fehling's solution for the detection of reducing sugars and the Biuret reagent for protein concentration measurement.[2][4]

-

Protein Crystallography: It is utilized as a precipitant in protein crystallization studies.[15]

-

Pharmaceutical Formulations: It can be used as a laxative and as a buffering agent in drug formulations.[8]

This guide provides a foundational understanding of the synthesis and properties of potassium sodium tartrate tetrahydrate, offering valuable information for professionals in scientific research and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 3. Sodium Potassium Tartrate: Structure, Uses & Reactions Explained [vedantu.com]

- 4. sciencenotes.org [sciencenotes.org]

- 5. Make this compound : 7 Steps (with Pictures) - Instructables [instructables.com]

- 6. m.youtube.com [m.youtube.com]

- 7. prezi.com [prezi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. thoughtco.com [thoughtco.com]

- 10. byjus.com [byjus.com]

- 11. This compound - Potassium Sodium Tartrate | Tartaric [tartaric.com]

- 12. Potassium sodium tartrate tetrahydrate | C4H12KNaO10 | CID 165453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Potassium sodium tartrate tetrahydrate: properties and applications in various industries_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Ferroelectric Properties of Rochelle Salt Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) holds a significant place in the history of materials science as the first material in which ferroelectricity was discovered.[1] Its unique properties, characterized by a ferroelectric phase existing only between two Curie temperatures, continue to make it a subject of scientific interest.[2][3] This guide provides a comprehensive technical overview of the core ferroelectric properties of this compound crystals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Crystal Structure and Phase Transitions

This compound exhibits a complex crystal structure that undergoes phase transitions at two critical temperatures, known as the upper and lower Curie points.[4][5] Above the upper Curie point and below the lower Curie point, the crystal is in a paraelectric phase with an orthorhombic crystal structure (space group P2₁2₁2).[5][6] Between these two temperatures, it enters a ferroelectric phase with a monoclinic structure (space group P2₁), where it exhibits spontaneous polarization.[2][5]

The ferroelectric properties of this compound are intrinsically linked to its hydrogen bond network and the ordering of specific atomic groups within the crystal lattice.[7] The spontaneous polarization in the ferroelectric phase is directed along the crystallographic a-axis.[4][5]

Quantitative Ferroelectric Properties

The ferroelectric behavior of this compound is quantified by several key parameters, including its dielectric, piezoelectric, and spontaneous polarization characteristics. These properties are highly dependent on temperature.

Dielectric Properties

The dielectric constant of this compound, particularly along the ferroelectric a-axis, shows a strong anomaly at the Curie temperatures.[8] In the paraelectric phases, the dielectric susceptibility follows the Curie-Weiss law.[9][10]

| Property | Value | Temperature (°C) | Notes |

| Upper Curie Temperature (TC2) | ~24 °C (297 K) | - | Marks the transition from the upper paraelectric to the ferroelectric phase.[3][4] |

| Lower Curie Temperature (TC1) | ~-18 °C (255 K) | - | Marks the transition from the ferroelectric to the lower paraelectric phase.[2][4] |

| Dielectric Constant (ε) | Can reach values on the order of 10³ to 18,000 at the Curie points along the a-axis.[8][11] | At TC1 and TC2 | The dielectric constants in the b and c directions are much smaller, around 10.[8] |

Spontaneous Polarization

Within the ferroelectric phase, this compound exhibits a spontaneous electric polarization even in the absence of an external electric field.[3] The magnitude of this polarization is temperature-dependent, reaching a maximum value between the two Curie points.[4]

| Property | Maximum Value | Temperature (°C) |

| Spontaneous Polarization (Ps) | ~0.25 µC/cm² | ~5 °C |

Piezoelectric Properties

This compound is known for its strong piezoelectric effect, where mechanical stress induces an electrical charge and vice versa.[12][13] This property was historically significant for its use in transducers and other electromechanical devices.[1][13] The piezoelectric coefficients quantify the magnitude of this effect.

| Piezoelectric Coefficient | Value (pC/N or pm/V) |

| d₁₄ | Varies with temperature |

| d₂₅ | Varies with temperature |

| d₃₆ | Varies with temperature |

| d₂₁ | 7.0(6) x 10⁻¹⁰ C/N |

| d₂₂ | 2.2(9) x 10⁻⁹ C/N |

| d₂₃ | 2.1(9) x 10⁻⁹ C/N |

| d₂₅ | 3.7(8) x 10⁻¹¹ C/N |

Note: The piezoelectric coefficients of this compound are highly sensitive to temperature and the specific crystal cut. The values for d₂₁, d₂₂, d₂₃, and d₂₅ were determined by X-ray multiple diffraction.[14] It has been noted that some piezoelectric coefficients can be greater than 100 pm/V.[2]

Experimental Protocols

Crystal Growth

High-quality single crystals of this compound are essential for accurate characterization of their ferroelectric properties.

Methodology:

-

Solution Preparation: Prepare a saturated aqueous solution of sodium potassium tartrate at a temperature slightly above room temperature.

-

Seed Crystal Introduction: Suspend a small, well-formed seed crystal in the saturated solution.

-

Controlled Evaporation: Allow the solvent to evaporate slowly and at a constant temperature. This can be achieved by placing the solution in a controlled environment or by using a setup that allows for very slow evaporation.

-

Crystal Growth: Over a period of several days to weeks, the crystal will grow as the solution becomes supersaturated due to evaporation.

-

Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and allow it to dry.

Ferroelectric Hysteresis Loop Measurement

The defining characteristic of a ferroelectric material is the hysteresis loop in its polarization-electric field (P-E) curve. This measurement demonstrates the switching of spontaneous polarization. The Sawyer-Tower circuit is a classic and effective method for this measurement.[15]

Methodology:

-

Sample Preparation:

-

Cut a thin slab of the this compound crystal perpendicular to the ferroelectric a-axis.

-

Polish the two parallel faces to ensure good electrical contact.

-

Apply conductive electrodes (e.g., silver paste or sputtered gold) to the polished faces.

-

-

Circuit Assembly (Sawyer-Tower):

-

Connect the prepared crystal sample (Cₓ) in series with a standard linear capacitor (C₀) of known capacitance, where C₀ >> Cₓ.

-

Apply a sinusoidal AC voltage from a function generator amplified by a high-voltage amplifier across the series combination.

-

The voltage across the sample (Vₓ) is proportional to the applied electric field (E). This is typically measured across a voltage divider for safety and compatibility with the oscilloscope.

-

The voltage across the standard capacitor (V₀) is proportional to the charge (Q) on the sample, and thus to its polarization (P).

-

-

Data Acquisition:

-

Connect the voltage proportional to the electric field (from the voltage divider) to the X-input of a digital oscilloscope.

-

Connect the voltage proportional to the polarization (V₀) to the Y-input of the oscilloscope.

-

Set the oscilloscope to XY mode to display the P-E hysteresis loop.

-

-

Temperature Control:

-

Place the sample in a temperature-controlled chamber or cryostat to perform measurements at different temperatures, especially around the Curie points.[16]

-

-

Data Analysis:

-

From the hysteresis loop, determine the spontaneous polarization (Pₛ) by extrapolating the saturated part of the loop to zero electric field.

-

Determine the remanent polarization (Pᵣ) as the polarization at zero electric field.

-

Determine the coercive field (E꜀) as the electric field required to switch the polarization.

-

Visualizations

Experimental Workflow for Ferroelectric Characterization

Caption: Experimental workflow for characterizing this compound.

Phase Transitions and Spontaneous Polarization in this compound

Caption: this compound phase transitions with temperature.

References

- 1. Schwarz Group - Links [groups.ist.utl.pt]

- 2. This compound-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 4. icmp.lviv.ua [icmp.lviv.ua]

- 5. This compound – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. tandfonline.com [tandfonline.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 10. testbook.com [testbook.com]

- 11. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 12. britannica.com [britannica.com]

- 13. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. physlab.lums.edu.pk [physlab.lums.edu.pk]

- 16. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]

An In-depth Technical Guide to the Physical and Chemical Properties of Seignette's Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seignette's salt, also known as Rochelle salt or potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid. First prepared in approximately 1675 by apothecary Élie Seignette in La Rochelle, France, this compound has garnered significant interest due to its unique piezoelectric and ferroelectric properties.[1][2] Its applications are diverse, ranging from early audio technologies like microphones and earpieces to current uses in electroplating, food additives (E337), and as a reagent in analytical chemistry, such as in Fehling's solution and the Biuret reagent.[1][3][4] In the realm of drug development and life sciences, it is utilized as a laxative and as a precipitant in protein crystallography.[1][5][6] This guide provides a comprehensive overview of the core physical and chemical characteristics of Seignette's salt, complete with detailed experimental protocols and structured data for researchers.

Core Physical and Chemical Properties

Seignette's salt is a colorless, odorless crystalline solid with a saline taste.[3][7][8] It crystallizes in the orthorhombic system at room temperature.[1][9] The tetrahydrate form is stable under normal conditions but is sensitive to humidity; it will begin to dehydrate if the relative humidity drops below about 30% and will start to dissolve at relative humidities above 84%.[1][10]

Table 1: Quantitative Physical Properties of Seignette's Salt

| Property | Value | Citations |

| Chemical Formula | KNaC₄H₄O₆·4H₂O | [1][2][9] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | Large colorless monoclinic needles or white crystalline powder | [1][9][11] |

| Density | 1.79 g/cm³ | [1][9] |

| Melting Point | 70-80 °C (158-176 °F; 343-353 K) | [2] |

| Boiling Point | Decomposes at 220 °C (428 °F; 493 K) | [1][2] |

| Solubility in Water | 26 g/100 mL (0 °C); 66 g/100 mL (26 °C); 73 g/100g (20°C) | [1][3] |

| Solubility in Ethanol | Insoluble | [1] |

| Crystal Structure | Orthorhombic (paraelectric phase); Monoclinic (ferroelectric phase) | [1][12][13] |

| pH of 5% solution | 7-8.5 | [3][7][14] |

Piezoelectric and Ferroelectric Properties

Seignette's salt was one of the first materials discovered to exhibit piezoelectricity.[1] This property, first demonstrated by Sir David Brewster in 1824, is the generation of an electrical charge in response to applied mechanical stress.[1][9] It also exhibits the inverse piezoelectric effect, where the application of an electric field causes mechanical deformation.[15]

Furthermore, Seignette's salt is a classic example of a ferroelectric material.[12][16] It exhibits spontaneous electric polarization that can be reversed by an external electric field. This ferroelectric behavior is observed between its two Curie temperatures: -18 °C (255 K) and 24 °C (297 K).[12][17] Outside this temperature range, the crystal is in a paraelectric phase with an orthorhombic structure.[12][13] Within the ferroelectric phase, the crystal structure is monoclinic.[12][13]

Table 2: Piezoelectric and Ferroelectric Properties of Seignette's Salt

| Property | Value / Description | Citations |

| Piezoelectricity Discovery | Sir David Brewster (1824) | [1][9] |

| Ferroelectricity Discovery | J. Valasek (early 20th century) | [16] |

| Ferroelectric Temperature Range | -18 °C to 24 °C (255 K to 297 K) | [12][17] |

| Piezoelectric Coefficient (d₃₃) | Can be greater than 100 pm·V⁻¹ | [12] |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of Seignette's salt.

Synthesis and Crystal Growth of Seignette's Salt

This protocol describes the synthesis of Seignette's salt from potassium bitartrate (cream of tartar) and sodium carbonate, followed by a procedure for growing single crystals.

Materials:

-

Potassium bitartrate (KHC₄H₄O₆)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish

-

Refrigerator

Procedure:

-

Preparation of Sodium Carbonate (if using baking soda): Heat sodium bicarbonate in an oven at 135 °C (275 °F) for about an hour to convert it to sodium carbonate.[18]

-

Reaction:

-

In a beaker, create a suspension of 80 grams of potassium bitartrate in 100 mL of distilled water.[2]

-

Heat the mixture to a gentle boil (around 70-80 °C) while stirring continuously.[2][19]

-

Slowly add sodium carbonate to the hot suspension. The solution will effervesce as carbon dioxide is released.[2] Continue adding sodium carbonate in small portions until the bubbling ceases, indicating the neutralization reaction is complete.[2] The resulting solution should be clear.[7]

-

-

Filtration: While the solution is still hot, filter it to remove any unreacted starting material or impurities.[2][7]

-

Initial Crystallization:

-

Single Crystal Growth (by slow evaporation):

-

Prepare a saturated solution of the synthesized Seignette's salt in a minimal amount of hot distilled water.

-

Filter the saturated solution into a clean crystallization dish.

-

Select a small, well-formed crystal from the initial batch to act as a seed crystal.

-

Suspend the seed crystal in the saturated solution using a thin thread.

-

Cover the dish with a piece of filter paper to prevent dust contamination while allowing for slow evaporation of the solvent at room temperature.

-

Over several days to weeks, the seed crystal will grow into a larger single crystal.[2]

-

Characterization of Piezoelectric Properties

The piezoelectric coefficient of a Seignette's salt crystal can be determined using the resonance method. This involves measuring the series and parallel resonance frequencies of the crystal.

Experimental Setup:

-

A function generator

-

An AC voltmeter

-

A frequency counter

-

The Seignette's salt crystal with electrodes applied to opposite faces

-

A temperature-controlled chamber

Procedure:

-

Sample Preparation: A thin plate of the grown Seignette's salt crystal is cut. Conductive electrodes (e.g., silver paste) are applied to the two major faces of the crystal plate.

-

Circuit Connection: The crystal is connected in series with the function generator and an ammeter (or a resistor to measure voltage drop). The AC voltmeter is connected in parallel across the crystal.

-

Frequency Sweep: The frequency of the function generator is slowly swept over a range where resonance is expected.

-

Resonance Measurement:

-

The series resonance frequency (fₛ) is identified as the frequency at which the impedance of the crystal is at a minimum, resulting in a maximum current.

-

The parallel resonance frequency (fₚ) is identified as the frequency at which the impedance is at a maximum, resulting in a minimum current.

-

-

Calculation: The electromechanical coupling factor (k) can be calculated from the resonance frequencies. The piezoelectric modulus can then be determined from the coupling factor and other material properties.[21]

-

Temperature Dependence: The measurements can be repeated at different temperatures within a controlled chamber to study the temperature dependence of the piezoelectric properties, especially around the Curie points.

Characterization of Ferroelectric Properties (Sawyer-Tower Circuit)

The ferroelectric hysteresis loop, which demonstrates the spontaneous and switchable polarization of Seignette's salt, can be observed using a Sawyer-Tower circuit.

Experimental Setup:

-

A function generator (producing a sinusoidal or triangular waveform)

-

An oscilloscope with X-Y mode

-

The Seignette's salt crystal sample

-

A linear reference capacitor (C₀) of known capacitance, connected in series with the sample. The capacitance of C₀ should be much larger than that of the sample.

Procedure:

-

Circuit Assembly: Connect the Seignette's salt crystal in series with the linear reference capacitor. The output of the function generator is applied across this series combination.

-

Oscilloscope Connection:

-

The voltage across the entire series circuit (from the function generator) is applied to the X-input (horizontal axis) of the oscilloscope. This represents the applied electric field (E).

-

The voltage across the reference capacitor (V₀) is applied to the Y-input (vertical axis) of the oscilloscope. This voltage is proportional to the charge on the capacitor, which is equal to the charge on the ferroelectric sample. Thus, the Y-axis represents the polarization (P) of the sample.

-

-

Measurement:

-

Apply an alternating voltage from the function generator.

-

Set the oscilloscope to X-Y mode. The resulting display will be a P-E hysteresis loop.

-

-

Data Interpretation: From the hysteresis loop, key ferroelectric parameters can be determined:

-

Spontaneous Polarization (Pₛ): The polarization at zero electric field (the intercept on the Y-axis).

-

Remanent Polarization (Pᵣ): The polarization remaining after the electric field is removed.

-

Coercive Field (E꜀): The electric field required to reduce the polarization to zero (the intercept on the X-axis).

-

Thermal Gravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of Seignette's salt, particularly the loss of its water of hydration.

Experimental Setup:

-

A thermogravimetric analyzer, which includes a high-precision balance and a furnace.

-

Sample pans (e.g., ceramic or platinum).

-

An inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: A small, accurately weighed sample (e.g., 6.6 ± 0.2 mg) of Seignette's salt is placed in the TGA sample pan.[20]

-

Instrument Setup:

-

The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min).[20]

-

A temperature program is set. For Seignette's salt, a typical range is from room temperature (e.g., 25 °C) up to 500 °C.[20]

-

A constant heating rate is applied (e.g., 2, 5, 10, or 20 °C/min).[20]

-

-

Measurement: The TGA instrument continuously measures and records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. For Seignette's salt, the curve will show distinct steps corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.[20] The thermal decomposition of potassium sodium tartrate tetrahydrate occurs in multiple steps, with the loss of water molecules occurring before the final decomposition of the tartrate structure.[20]

Applications in Research and Drug Development

Seignette's salt serves several important functions in scientific research and the pharmaceutical industry.

-

Protein Crystallography: It is used as a precipitating agent to induce the crystallization of proteins for X-ray diffraction studies.[5] The high solubility and ionic strength of Seignette's salt can help to carefully reduce the solubility of a protein, promoting the formation of well-ordered crystals necessary for determining the protein's three-dimensional structure.

-

Fehling's Solution: Seignette's salt is a key component of Fehling's solution B.[3][9] In the alkaline environment of the reagent, the tartrate ions chelate with Cu²⁺ ions from Fehling's solution A (copper(II) sulfate), preventing the precipitation of copper(II) hydroxide.[1][12] This stable, deep blue complex allows the Cu²⁺ ions to act as an oxidizing agent for the detection of reducing sugars and aldehydes.[3][9]

-

Pharmaceutical Formulations: Due to its saline cathartic properties, Seignette's salt has been used medicinally as a laxative.[1][6] It is also used as a buffering agent and stabilizer in some oral solutions.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of Seignette's salt.

Experimental Setup for Ferroelectric Measurement

Caption: Schematic of a Sawyer-Tower circuit for hysteresis loop measurement.

References

- 1. doubtnut.com [doubtnut.com]

- 2. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. moodle2.units.it [moodle2.units.it]

- 5. prezi.com [prezi.com]

- 6. Fehling's solution - Wikipedia [en.wikipedia.org]

- 7. Objectives_template [archive.nptel.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. thoughtco.com [thoughtco.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]

- 14. physicsforums.com [physicsforums.com]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. ia600407.us.archive.org [ia600407.us.archive.org]

- 17. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 18. epjap.org [epjap.org]

- 19. m.youtube.com [m.youtube.com]

- 20. byjus.com [byjus.com]

- 21. researchgate.net [researchgate.net]

solubility and phase transitions of Rochelle salt

An In-depth Technical Guide to the Solubility and Phase Transitions of Rochelle Salt

Abstract

This compound, or sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O), is a double salt of tartaric acid renowned for its significant piezoelectric and ferroelectric properties.[1][2][3] This technical guide provides a comprehensive overview of the aqueous solubility and complex phase transitions of this compound, targeting researchers, scientists, and professionals in drug development and materials science. It consolidates quantitative data, details established experimental protocols for characterization, and presents logical and experimental workflows through visualization. The unique ferroelectric behavior of this compound, which exists only between two distinct Curie temperatures, makes it a subject of continued scientific interest.

Physicochemical Properties

This compound is a colorless to white crystalline solid that typically exists as a tetrahydrate.[4][5] It is odorless and has a cooling, saline taste.[2][6] The compound is known to be deliquescent and should be stored in a dry, sealed environment to prevent deterioration from atmospheric moisture.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | KNaC₄H₄O₆·4H₂O[4][6][7] |

| Molar Mass | 282.22 g/mol [4][8][9] |

| Appearance | Colorless or white crystalline powder[2][4][6] |

| Crystal System | Orthorhombic (in paraelectric phases)[10][11] |

| Density | ~1.79 g/cm³[4][12] |

| Melting Point | 70-80 °C[4][6][13] |

| Decomposition Temp. | 220 °C[4][6] |

Solubility in Aqueous Solutions

This compound is highly soluble in water, a property attributed to the ionic nature of the sodium and potassium ions and the presence of hydroxyl groups that interact favorably with water molecules.[5][12] Its solubility is markedly dependent on temperature, increasing as the temperature rises.[12] It is practically insoluble in ethanol.[6][13]

Table 2: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 0 | 26[3] |

| 6 | 47.4 |

| 20 | 63[4] |

| 20 | 73 (g / 100g H₂O)[6][13] |

| 26 | 66[3] |

Phase Transitions

This compound is distinguished by its unique ferroelectric behavior. It exhibits a ferroelectric phase only within a specific temperature range, bracketed by two Curie points, a lower point (T_C1) and an upper point (T_C2).[10][11] Outside this range, it exists in a paraelectric state.[10][11] The transition from the paraelectric to the ferroelectric phase is accompanied by a change in the crystal structure from orthorhombic to monoclinic.[10][11] Recent multi-temperature X-ray diffraction studies suggest that the high-temperature and low-temperature paraelectric phases are structurally the same.[14]

Table 3: Phase Transition Properties of this compound

| Transition Temperature | Value (°C) | Value (K) | Phase | Crystal System |

| T > T_C2 | > 24 | > 297 | High-Temperature Paraelectric (HT-PE) | Orthorhombic[7][10][11] |

| T_C2 (Upper Curie Point) | ~24 | ~297 | Phase Transition | Orthorhombic ↔ Monoclinic |

| T_C1 < T < T_C2 | -18 to 24 | 255 to 297 | Ferroelectric (FE) | Monoclinic[7][10][11] |

| T_C1 (Lower Curie Point) | ~ -18 | ~255 | Phase Transition | Monoclinic ↔ Orthorhombic |

| T < T_C1 | < -18 | < 255 | Low-Temperature Paraelectric (LT-PE) | Orthorhombic[7][10][11] |

Note: Reported values for Curie temperatures vary slightly across literature. The values of 255 K (-18.15 °C) and 297 K (23.85 °C) are frequently cited.[7][11][15][16]

Experimental Protocols

Sample Preparation: Single Crystal Growth

High-quality single crystals are essential for accurate characterization of physical properties. The slow evaporation method is commonly employed.

-

Preparation of Saturated Solution: Dissolve this compound in distilled water at an elevated temperature (e.g., 60 °C) until saturation is reached. A common starting point is to dissolve 90-100 grams of this compound per 100 mL of water.[17]

-

Filtration: Filter the hot, saturated solution through a coffee filter or filter paper to remove any impurities or undissolved particles.[17][18][19]

-

Seed Crystal Formation: Allow the filtered solution to cool slowly to room temperature. Small seed crystals will form at the bottom of the container as solubility decreases.[17]

-

Seeded Growth: Select a well-formed, transparent seed crystal. Suspend it via a thin thread (e.g., nylon) in a fresh, slightly supersaturated solution.[17] The container should be covered to allow for slow evaporation over several days to weeks, promoting the growth of a large single crystal.[20]

Determination of Aqueous Solubility

-

Equilibration: Prepare a slurry of this compound in distilled water in a sealed, temperature-controlled water bath. Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached at the desired temperature.

-

Sampling: Cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid using a pre-heated pipette to prevent premature crystallization.

-

Gravimetric Analysis: Transfer the sampled solution to a pre-weighed beaker. Evaporate the water completely in a drying oven set to a temperature below the first decomposition stage (e.g., 50 °C).

-

Calculation: Weigh the beaker containing the dry this compound residue. The mass of the salt per volume of water determines the solubility at that temperature. Repeat for multiple temperatures to generate a solubility curve.

Characterization of Phase Transitions

The ferroelectric phase transitions can be identified by monitoring changes in thermal, dielectric, or structural properties as a function of temperature.

4.3.1 Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Place a small, weighed amount of powdered this compound crystal into a hermetically sealed aluminum DSC pan.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC instrument. Cool the sample to a temperature well below the lower Curie point (e.g., -50 °C or 223 K).

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 5-10 K/min) through both transition temperatures up to a point above the upper Curie point (e.g., 40 °C or 313 K).[21]

-

Analysis: The phase transitions will appear as endothermic peaks on the DSC thermogram during heating, corresponding to the enthalpy changes at T_C1 and T_C2.

4.3.2 Dielectric Permittivity Measurement

-

Sample Preparation: Cut a thin plate from a single crystal perpendicular to the ferroelectric a-axis. Apply conductive electrodes (e.g., silver paint or sputtered gold) to the two parallel faces.

-

Measurement Setup: Mount the sample in a temperature-controlled chamber. Connect the electrodes to an LCR meter to measure capacitance.

-

Data Acquisition: Cool the sample below T_C1. Slowly heat the sample at a constant rate while recording the capacitance and temperature simultaneously.

-

Analysis: The dielectric constant (permittivity) is proportional to the measured capacitance. The data will show sharp, pronounced peaks at the lower and upper Curie temperatures, which is a hallmark of the ferroelectric transitions in this compound.[11][22]

4.3.3 Variable-Temperature X-ray Diffraction (XRD)

-

Sample Preparation: Mount a small, high-quality single crystal on a goniometer head.

-

Environmental Control: Place the goniometer in a diffractometer equipped with a cryostream or heating device that allows for precise temperature control over the range of interest (e.g., 100 K to 310 K).[7][15]

-

Data Collection: Collect full X-ray diffraction datasets at multiple temperatures, specifically below T_C1, between T_C1 and T_C2, and above T_C2.[7][15]

-

Structural Refinement: Analyze the diffraction data at each temperature to determine the unit cell parameters and space group. This analysis will confirm the change in crystal system from orthorhombic (paraelectric) to monoclinic (ferroelectric) and back to orthorhombic.[10]

References

- 1. This compound | Crystal Structure, Sodium Potassium & Hydrogen | Britannica [britannica.com]

- 2. Sodium Potassium Tartrate: Structure, Uses & Reactions Explained [vedantu.com]

- 3. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Potassium sodium tartrate tetrahydrate: properties and applications in various industries_Chemicalbook [chemicalbook.com]

- 6. This compound | Tartaric Products [gcchemicals.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Sodium potassium tartrate tetrahydrate | C4H12KNaO10 | CID 2724148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium sodium tartrate tetrahydrate | C4H12KNaO10 | CID 165453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound – a structural reinvestigation with improved tools. I. The high-temperature paraelectric phase at 308 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. solubilityofthings.com [solubilityofthings.com]